molecular formula C19H20F2N2O4S B2771298 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide CAS No. 921990-62-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide

Numéro de catalogue B2771298
Numéro CAS: 921990-62-7
Poids moléculaire: 410.44
Clé InChI: SGDKHKNJVZQORP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H20F2N2O4S and its molecular weight is 410.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

Carbonic anhydrase inhibitors, such as aminozolamide, a derivative of ethoxzolamide, have been studied for their potential in lowering intraocular pressure in conditions like ocular hypertension. Aminozolamide, specifically, was tested in clinical trials and showed significant efficacy when applied topically in a gel formulation, demonstrating the importance of vehicle in drug delivery systems for topical application (Lewis et al., 1988; Lewis et al., 1986).

Vasopressin Receptor Antagonists

Vasopressin receptor antagonists have been evaluated for their therapeutic effects in various conditions. For instance, YM087, a combined V1/V2 vasopressin receptor antagonist, has been studied for its pharmacokinetic and pharmacodynamic properties, showing effectiveness in inducing aquaresis and potential for treating conditions like hyponatremia (Burnier et al., 1999).

Antifungal Therapy

Voriconazole, a broad-spectrum triazole antifungal agent, has been compared to amphotericin B for primary therapy of invasive aspergillosis. It demonstrated superior responses, improved survival, and fewer severe side effects, highlighting its role in treating fungal infections (Herbrecht et al., 2002).

Metabolic Studies

Research on the metabolism and excretion of specific chemical compounds provides essential insights into their pharmacokinetic profiles. For example, studies on the drug metabolism of methyl N-(o-aminophenyl)-N-(3-dimethylaminopropyl) anthranilate in dogs and humans have identified several urinary metabolites, contributing to our understanding of drug absorption, metabolism, and elimination pathways (Smith et al., 1967).

Allergic Reactions to Anesthetics

Allergic contact dermatitis from local anesthetics like ethyl chloride and benzocaine underscores the importance of understanding potential adverse reactions to chemical compounds used in medical settings (C. Jl et al., 2009).

Propriétés

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-4-23-15-7-6-13(10-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-8-5-12(20)9-14(17)21/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDKHKNJVZQORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.